3-Octyne, 2-methyl-
CAS No.: 55402-15-8
Cat. No.: VC18678549
Molecular Formula: C9H16
Molecular Weight: 124.22 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 55402-15-8 |
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Molecular Formula | C9H16 |
Molecular Weight | 124.22 g/mol |
IUPAC Name | 2-methyloct-3-yne |
Standard InChI | InChI=1S/C9H16/c1-4-5-6-7-8-9(2)3/h9H,4-6H2,1-3H3 |
Standard InChI Key | VGZZDWCLCYQULT-UHFFFAOYSA-N |
Canonical SMILES | CCCCC#CC(C)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
3-Octyne, 2-methyl- belongs to the class of internal alkynes, where the triple bond is situated between the third and fourth carbons () of an octyne backbone. The methyl group at introduces steric effects that influence its reactivity and physical properties. The systematic IUPAC name for this compound is 2-methyloct-3-yne, reflecting its substituent position and triple bond location .
Key Structural Features:
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Molecular Formula:
The triple bond’s linear geometry and sp-hybridized carbons create a rigid structure, while the methyl group at introduces asymmetry, potentially affecting crystallization behavior and solubility.
Synthesis and Industrial Preparation
Alkyne Alkylation Strategy
A common method for synthesizing internal alkynes involves the alkylation of terminal alkynes with alkyl halides in the presence of strong bases. For 2-methyl-3-octyne, this approach typically employs:
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Deprotonation: A terminal alkyne (e.g., 1-pentyne, ) is treated with sodium amide () to generate a nucleophilic acetylide ion .
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Alkylation: The acetylide reacts with a bromoalkane (e.g., 1-bromo-3-methylpentane) to form the desired product via an mechanism .
Example Reaction:
Alternative Routes
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Elimination Reactions: Dehydrohalogenation of vicinal dihalides or dehydration of propargyl alcohols may yield internal alkynes under specific conditions.
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Metathesis: Transition metal-catalyzed alkyne metathesis could enable modular synthesis, though this method is less commonly applied to simple alkyl-substituted alkynes.
Physicochemical Properties
Physical State and Thermodynamic Parameters
2-Methyl-3-octyne is a liquid at room temperature, with the following properties :
Property | Value |
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Density (20°C) | 0.767 g/mL |
Boiling Point | 145°C |
Refractive Index () | 1.418 |
Molar Volume | 162.1 mL/mol |
The relatively high boiling point compared to linear alkynes (e.g., 1-octyne, bp ~126°C) reflects increased van der Waals interactions due to the branched structure.
Solubility and Reactivity
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Solubility: Limited solubility in polar solvents (e.g., water) but miscible with hydrocarbons, ethers, and chlorinated solvents.
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Acidity: The sp-hybridized carbons adjacent to the triple bond render terminal protons acidic (), though 2-methyl-3-octyne lacks such protons, reducing its susceptibility to deprotonation .
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Reactivity: Undergoes electrophilic additions (e.g., hydration, halogenation) and hydrogenation. The triple bond can be partially reduced to cis-alkenes using Lindlar’s catalyst or fully hydrogenated to alkanes with .
Applications and Industrial Relevance
Organic Synthesis
2-Methyl-3-octyne serves as a building block for:
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Pharmaceuticals: Intermediate in synthesizing bioactive molecules with alkyl or aryl substituents.
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Materials Science: Precursor for carbon-rich polymers or metal-organic frameworks (MOFs) via coordination chemistry.
Specialty Chemicals
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Lubricants: Branched alkynes can be functionalized to create high-performance lubricant additives.
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Agrochemicals: Used in the synthesis of herbicides or pesticides requiring hydrophobic backbones.
Future Research Directions
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Catalytic Applications: Investigate its role in cross-coupling reactions (e.g., Sonogashira coupling) to form conjugated enynes.
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Thermodynamic Studies: Measure enthalpy of formation and heat capacity to refine industrial process designs.
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Biological Screening: Explore antimicrobial or anticancer properties through in vitro assays.
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